2-Fluoroisophthalonitrile

Description

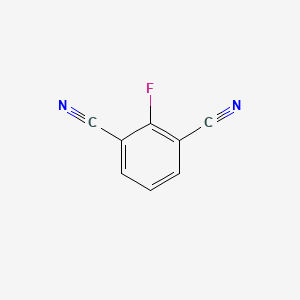

2-Fluoroisophthalonitrile is a fluorinated aromatic nitrile derivative characterized by a benzene ring substituted with two cyano (-C≡N) groups and one fluorine atom in specific positions.

Properties

IUPAC Name |

2-fluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPAXLQMTRSDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroisophthalonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluorobenzonitrile with a suitable nucleophile. The reaction typically requires a strong base, such as sodium hydride or sodium tert-butoxide, and is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the formation of by-products. Additionally, the use of solvent-free or solvent-minimized conditions can reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroisophthalonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride or sodium tert-butoxide as bases, typically in an inert atmosphere.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Primary amines.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

2-Fluoroisophthalonitrile is characterized by the presence of a fluorine atom and two cyano groups attached to an isophthalic acid framework. Its molecular formula is , and it exhibits unique reactivity due to the electronegative fluorine atom, which influences its chemical behavior and interactions with other molecules.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for versatile functionalization, making it a valuable building block in the creation of pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The cyano groups can be replaced or modified to introduce various functional groups.

- Coupling Reactions: It can participate in cross-coupling reactions to form complex organic structures.

Medicinal Chemistry

In medicinal chemistry, this compound is used to develop biologically active compounds. Its derivatives have been investigated for their potential as therapeutic agents against various diseases.

Case Studies:

- Antiviral Activity: Research indicates that compounds derived from this compound exhibit inhibitory effects on RNA viruses, including SARS-CoV-2. The mechanism involves competitive inhibition of RNA-dependent RNA polymerase, crucial for viral replication .

- Anticancer Properties: Certain derivatives have shown promise in targeting cancer cell lines, indicating potential applications in cancer therapy.

Materials Science

The compound also finds applications in materials science, particularly in the development of advanced materials with specific optical properties.

Applications:

- Photocatalysis: this compound derivatives are employed as photocatalysts in organic reactions under visible light irradiation. This includes their use in thermally activated delayed fluorescence (TADF) systems, which are crucial for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Liquid Crystals: The unique structural properties lend themselves to applications in liquid crystal displays (LCDs), where control over light transmission is essential.

Detailed Data Tables

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for drug synthesis | Versatile functionalization capabilities |

| Medicinal Chemistry | Antiviral compounds | Inhibitory effect on RNA-dependent RNA polymerase |

| Anticancer agents | Targeting specific cancer cell lines | |

| Materials Science | Photocatalysts | Effective under visible light; TADF properties |

| Liquid crystal applications | Enhances optical properties |

Case Studies

- Antiviral Research : A study demonstrated that derivatives of this compound effectively inhibit the replication of SARS-CoV-2 by targeting its RNA polymerase. The compounds showed significant antiviral activity in vitro, suggesting potential for therapeutic development.

- Photocatalytic Applications : Research on photocatalysts based on this compound has revealed their efficiency in promoting organic reactions under visible light. These findings indicate their viability for sustainable synthetic processes, particularly in photoredox catalysis .

- Material Development : The use of this compound in developing new materials for OLEDs has been explored, highlighting its role in enhancing color stability and efficiency in light emission systems .

Mechanism of Action

The mechanism by which 2-fluoroisophthalonitrile exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitrile groups are converted to primary amines through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation being carried out.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and physicochemical properties of 2-Fluoroisophthalonitrile (hypothetical data inferred from analogs) with two closely related compounds from the evidence:

Structural and Reactivity Insights:

- Electron Effects: Fluorine’s strong electron-withdrawing nature in this compound likely increases the electrophilicity of the aromatic ring compared to 2-Amino-5-methyl-isophthalonitrile, where the amino (-NH₂) and methyl (-CH₃) groups are electron-donating . This difference could influence reactivity in cross-coupling or polymerization reactions.

- Halogen vs. Hydroxy Substitution : The trichlorinated compound exhibits higher molecular weight and lipophilicity due to chlorine atoms, whereas a hydroxy group (-OH) introduces hydrogen-bonding capability. In contrast, fluorine’s small size in this compound may improve solubility in polar solvents compared to bulkier halogens.

Research Findings (Inferred):

- Synthetic Challenges : Introducing fluorine into isophthalonitrile frameworks may require specialized fluorinating agents (e.g., Selectfluor®), unlike chlorination or amination routes used for analogs .

- Environmental Impact : Fluorinated compounds often persist in ecosystems, necessitating rigorous biodegradability studies—contrasting with hydroxy/chloro derivatives, which may degrade more readily under specific conditions .

Biological Activity

2-Fluoroisophthalonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and photochemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by the presence of a fluorine atom attached to the isophthalonitrile structure, which can influence its reactivity and interaction with biological systems. The fluorine substitution can enhance lipophilicity and alter the electronic properties of the molecule, making it a candidate for various applications, including as a photocatalyst and in drug development.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in cancer therapy. For instance, research involving RNA modifications has shown that incorporating 2-fluoro nucleotides into RNA sequences can modulate immune responses, enhancing the efficacy of therapeutic RNAs in targeting cancer cells. Specifically, 2′F-modified RNAs have been observed to increase cell death and interferon-β expression in human cancer cell lines, suggesting a mechanism for inducing apoptosis in malignant cells .

Photocatalytic Activity

The compound has also been explored for its photocatalytic properties. In particular, 3DPAFIPN (a derivative of this compound) has been employed as a thermally activated delayed fluorescence (TADF) photocatalyst. Studies indicate that this compound can facilitate various organic transformations under visible light, including C–C bond formation and other synthetic protocols . The stability of 3DPAFIPN under reaction conditions further supports its utility in photoredox applications.

Study on RNA Modifications

In a significant study, researchers investigated how 2′F modifications to RNA could influence their interaction with pattern recognition receptors (PRRs). The findings revealed that while 2′F pyrimidines inhibited TLR3 and TLR7 activation, they enhanced RIG-I activation, leading to increased cell death in certain cancer cell lines. This duality suggests that this compound derivatives could be tailored for specific therapeutic outcomes based on their interaction with immune pathways .

Photocatalytic Applications

Another study focused on the use of 3DPAFIPN in visible-light-driven reactions. The research demonstrated that this compound could effectively mediate allylation reactions, showcasing its role as an efficient photocatalyst. The ability to recover and reuse the catalyst after reactions further emphasizes its practical applications in synthetic chemistry .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Anticancer | Modulation of immune responses via RNA modifications | Increased apoptosis in cancer cells |

| Photocatalysis | Visible light activation leading to organic transformations | Efficient C–C bond formation |

| Stability | Resistance to degradation under reaction conditions | Reusable catalyst |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.